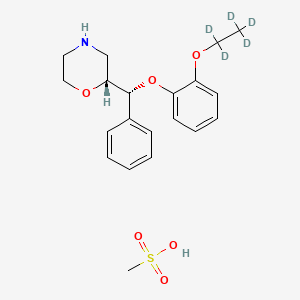

Reboxetine-d5 Mesylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

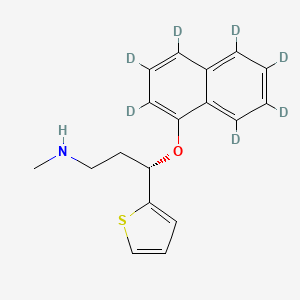

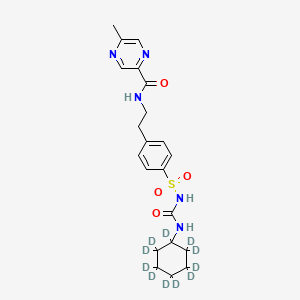

Reboxetine-d5 Mesylate is a deuterated form of Reboxetine Mesylate, which is a selective norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Reboxetine due to its stable isotopic labeling .

科学的研究の応用

Reboxetine-d5 Mesylate has a wide range of scientific research applications:

Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Reboxetine in the body.

Metabolic Pathway Analysis: Researchers use this compound to identify and quantify metabolites in biological samples.

Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and their impact on Reboxetine’s pharmacokinetics.

作用機序

Target of Action

Reboxetine-d5 Mesylate primarily targets the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, also known as norepinephrine, a neurotransmitter involved in attention and responding actions in the brain .

Mode of Action

This compound acts as a selective inhibitor of the noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . This inhibition increases the concentration of noradrenaline in synapses, which can help some patients with depression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the noradrenaline neurotransmission . By inhibiting the reuptake of noradrenaline, this compound increases the availability of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling .

Pharmacokinetics

This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

- Absorption : It is rapidly and extensively absorbed following oral administration .

- Distribution : The distribution is limited due to its extensive (>97%) binding to plasma proteins .

- Metabolism : The primary route of elimination is through hepatic metabolism. It is predominantly metabolized by cytochrome P450 (CYP) 3A4 .

- Excretion : Less than 10% of the dose is cleared renally .

These properties impact the bioavailability of this compound, which is reported to be 94.5% .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of noradrenaline levels in the brain. By inhibiting the reuptake of noradrenaline, it increases the concentration of this neurotransmitter in the synaptic cleft, which can enhance mood and alleviate symptoms of depression .

Action Environment

Environmental factors such as the presence of food can affect the rate of absorption of this compound . Additionally, the compound’s action, efficacy, and stability can be influenced by individual factors such as age and liver or kidney function. For instance, plasma concentrations of this compound are increased in elderly individuals and in those with hepatic or renal dysfunction, probably because of reduced metabolic clearance .

Safety and Hazards

生化学分析

Biochemical Properties

Reboxetine-d5 Mesylate acts as a selective inhibitor of the sodium-dependent noradrenaline transporter . This interaction inhibits the reuptake of noradrenaline, thereby increasing the concentration of noradrenaline in the synaptic cleft . This leads to an enhanced neurotransmission of noradrenaline, which is thought to have an antidepressant effect .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce neuroinflammation and neurodegeneration in a mouse model of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the sodium-dependent noradrenaline transporter, inhibiting the reuptake of noradrenaline . This does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound are linear following both single and multiple oral doses up to a dosage of 12 mg/day . The plasma concentration-time profile following oral administration is best described by a 1-compartment model, and the mean half-life (approximately 12 hours) is consistent with the recommendation to administer the drug twice daily .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For instance, a low dose (10 mg/kg i.p.) produced positive BOLD responses specifically in the hypothalamus, whereas a larger dose (30 mg/kg i.p.) produced activations .

Metabolic Pathways

This compound is predominantly metabolized by cytochrome P450 (CYP) 3A4 . Less than 10% of the dose is cleared renally . A number of metabolites formed through hepatic oxidation have been identified, but this compound is the major circulating species in plasma .

Transport and Distribution

The distribution of this compound is limited to a fraction of the total body water due to its extensive (>97%) binding to plasma proteins .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the synaptic cleft where it interacts with the sodium-dependent noradrenaline transporter .

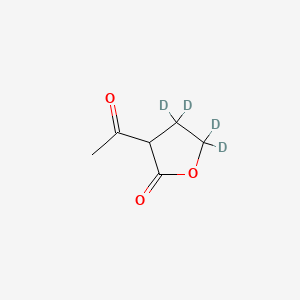

準備方法

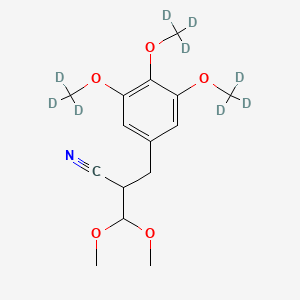

Synthetic Routes and Reaction Conditions: The synthesis of Reboxetine-d5 Mesylate involves the incorporation of deuterium atoms into the Reboxetine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The general synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 2-ethoxyphenol with deuterated benzyl chloride to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization with morpholine to form the Reboxetine-d5 base.

Mesylation: The final step involves the reaction of the Reboxetine-d5 base with methanesulfonic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: Reboxetine-d5 Mesylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites, which are often studied for their pharmacological activity and metabolic pathways .

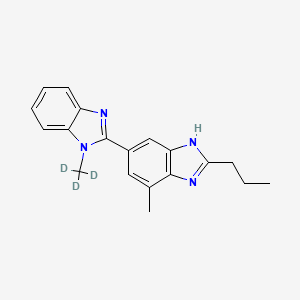

類似化合物との比較

Desipramine: Another norepinephrine reuptake inhibitor but with a different chemical structure.

Atomoxetine: Used for attention deficit hyperactivity disorder, it also inhibits norepinephrine reuptake.

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with broader activity on neurotransmitter systems.

Uniqueness of Reboxetine-d5 Mesylate: this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound and its metabolites. This makes it a valuable tool in research settings where understanding the detailed metabolic pathways and interactions of Reboxetine is crucial .

特性

IUPAC Name |

methanesulfonic acid;(2R)-2-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZMJIMMUNLQD-HODPIWSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)